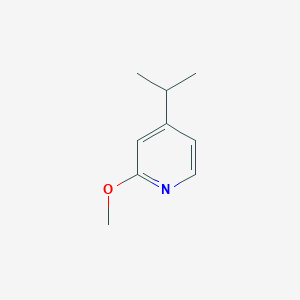

4-Isopropyl-2-methoxypyridine

Description

Structure

3D Structure

Properties

IUPAC Name |

2-methoxy-4-propan-2-ylpyridine | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H13NO/c1-7(2)8-4-5-10-9(6-8)11-3/h4-7H,1-3H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WFZCSVQVJUMZBG-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C1=CC(=NC=C1)OC | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H13NO | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

151.21 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Mechanistic Insights into 4 Isopropyl 2 Methoxypyridine Reactivity and Transformations

Reaction Pathway Elucidation

The dearomatization of pyridine (B92270) derivatives, including 4-substituted-2-methoxypyridines, is a powerful strategy for synthesizing valuable chiral dihydropyridinone and piperidine (B6355638) scaffolds found in many natural products and pharmaceuticals. nih.gov A common and effective pathway involves the activation of the pyridine ring by forming an N-acylpyridinium salt, which significantly enhances its electrophilicity and susceptibility to nucleophilic attack. mdpi.commdpi.com

The general mechanism commences with the reaction of the pyridine, such as 4-methoxypyridine (B45360), with an acylating agent like a chloroformate (e.g., phenyl or benzyl (B1604629) chloroformate). nih.govacs.org This in situ reaction forms a highly reactive N-acylpyridinium ion. This activated intermediate is then subjected to nucleophilic addition. In catalytic enantioselective versions, a chiral copper(I) complex is often used to mediate the addition of a nucleophile, such as an alkyl Grignard reagent (R-MgBr). nih.govmdpi.com The nucleophile preferentially attacks the C4 position of the pyridinium (B92312) ion, leading to a dearomatized dihydropyridine (B1217469) intermediate. For substrates like 4-methoxypyridine, subsequent work-up or hydrolysis of the resulting enol ether yields the corresponding dihydro-4-pyridone. nih.govmdpi.com

Another strategy employs nickel catalysis for the dearomatization of 4-methoxypyridine with arylzinc nucleophiles. mdpi.com The mechanism is believed to involve the nucleophilic attack of a Ni(0) species onto the chloroformate-activated pyridinium ion. This forms an allyl-Ni(II) intermediate, which has been isolated and characterized, providing significant insight into the reaction pathway. mdpi.com

The choice of activating group and nucleophile dictates the reaction conditions and outcomes. While 4-methoxypyridine is readily activated, some substituted derivatives can show diminished reactivity due to a reduced tendency to form the crucial pyridinium ion intermediate. nih.govacs.org

Table 1: Catalytic Asymmetric Dearomatization of 4-Methoxypyridine Derivatives

| Entry | Pyridine Derivative | Acylating Agent | Grignard Reagent | Yield (%) | Enantiomeric Excess (ee %) | Source |

| 1 | 4-Methoxypyridine | Phenyl Chloroformate | EtMgBr | 92 | 98 | nih.govacs.org |

| 2 | 4-Methoxypyridine | Benzyl Chloroformate | EtMgBr | 95 | 99 | mdpi.com |

| 3 | 4-Methoxy-2-methylpyridine | Phenyl Chloroformate | EtMgBr | 85 | 99 | nih.gov |

| 4 | 4-Methoxyquinoline | Phenyl Chloroformate | EtMgBr | 75 | 97 | nih.govacs.org |

| 5 | 3-Bromo-4-methoxypyridine | Phenyl Chloroformate | EtMgBr | 62 | 82 | acs.org |

The N-alkylation of pyridine derivatives can be challenging due to the potential for competing O-alkylation in the corresponding pyridone tautomers. For 4-alkoxy-2-pyridones, selective N-alkylation can be achieved under anhydrous conditions using reagents like tetrabutylammonium (B224687) iodide as a catalyst with a strong base such as potassium tert-butoxide. researchgate.net This method facilitates the reaction with various alkyl halides. researchgate.net

More advanced methods for N-alkylation have been developed to overcome the limitations of traditional thermal substitution reactions. A notable example is a metallaphotoredox approach that utilizes a halogen abstraction-radical capture (HARC) mechanism. princeton.edu This visible-light-induced, copper-catalyzed protocol allows for the coupling of a wide range of N-nucleophiles, including pyridones, with primary, secondary, and even tertiary alkyl bromides at room temperature. princeton.edu This open-shell pathway effectively bypasses the high activation barriers associated with conventional SN2 or SN1 mechanisms. princeton.edu

Furthermore, O-alkylated pyridines can undergo rearrangement to their more thermodynamically stable N-alkyl pyridone isomers. A catalytic approach for this O- to N-alkyl migration has been developed using ruthenium catalysis. researchgate.net In this transformation, the O-alkylpyridine coordinates to the ruthenium center via its Lewis basic nitrogen atom, facilitating a migratory rearrangement to the corresponding N-alkylpyridone. researchgate.net This represents a general catalytic method for such rearrangements in nitrogen-containing heterocycles. researchgate.net

The alkylation of pyridines can be effectively achieved through radical chain mechanisms, which offer a powerful alternative to traditional nucleophilic or electrophilic substitution. A general method involves the monoalkylation of N-methoxypyridinium salts, which are highly reactive towards radical addition. nih.govrsc.org This reactivity is significantly greater than that of the corresponding protonated pyridines. nih.govrsc.org

The proposed radical chain mechanism proceeds as follows:

Initiation: A radical initiator, such as di-tert-butyl hyponitrite (DTBHN), generates initial radicals which then produce an alkyl radical (R•) from a precursor like a B-alkylcatecholborane, alkyl iodide, or xanthate. nih.govchemrxiv.org

Propagation:

The generated alkyl radical (R•) adds to the electron-deficient N-methoxypyridinium salt. This addition is a rapid process, forming a radical cation intermediate. chemrxiv.orgresearchgate.net

Rearomatization occurs through the loss of a proton from the carbon bearing the new alkyl group, likely assisted by a weak base. This step forms an α-amino radical. chemrxiv.org

This intermediate rapidly eliminates a methoxyl radical (MeO•), which propagates the chain by reacting with the organoborane or other radical precursor to generate a new alkyl radical (R•). chemrxiv.org

Termination: The chain reaction is terminated by the combination of any two radical species present in the reaction medium.

This process proceeds under neutral conditions, as no acid is required to activate the heterocycle, and it does not necessitate an external stoichiometric oxidant. rsc.orgchemrxiv.org The methoxyl radical released during the rearomatization step sustains the radical chain, making the process highly efficient. chemrxiv.org

Table 2: Scope of Radical Precursors in Pyridine Alkylation

| Entry | Pyridine Derivative | Radical Source | Alkylated Product | Yield (%) | Source |

| 1 | N-Methoxylepidinium | Cyclohexene/catBH | 2-Cyclohexyllepidine | 93 | nih.govchemrxiv.org |

| 2 | N-Methoxylepidinium | 1-Hexene/catBH | 2-Hexyllepidine | 81 | nih.govchemrxiv.org |

| 3 | N-Methoxy-4-phenylpyridinium | Cyclohexyl Iodide | 2-Cyclohexyl-4-phenylpyridine | 72 | researchgate.net |

| 4 | N-Methoxy-2,6-lutidinium | Cholesteryl Iodide | 4-Cholesteryl-2,6-lutidine | 23 | researchgate.net |

Directed ortho metalation (DoM) is a key strategy for the functionalization of aromatic and heteroaromatic rings, where a directing metalation group (DMG) guides a strong base to deprotonate a specific ortho-position. organic-chemistry.org For pyridine derivatives, both the ring nitrogen and substituents like a methoxy (B1213986) group can act as DMGs. In 2-methoxypyridine (B126380), the methoxy group directs lithiation primarily to the C-3 position. arkat-usa.org

The mechanism and regioselectivity of lithiation can be complex and depend heavily on the base used. With sterically hindered lithium dialkylamides like lithium diisopropylamide (LDA) or lithium 2,2,6,6-tetramethylpiperidide (LTMP), the lithiation of 2-methoxypyridine does not appear to be a simple deprotonation at the most acidic site. researchgate.net Instead, a proposed mechanism involves the pre-complexation of the lithium amide base near the H-6 proton (ortho to the nitrogen). researchgate.net This initial interaction may lead to the formation of a transient 3,6-dilithio pyridine intermediate, which then evolves to the more stable 3-lithio species upon quenching or reaction with an electrophile. researchgate.net The availability of protons at both the H-3 and H-6 positions has been found to be critical for achieving complete C-3 lithiation. researchgate.net

Alternatively, mixed-aggregate superbases, such as those combining n-butyllithium (nBuLi) with a lithium aminoalkoxide (e.g., LiDMAE), have been developed to achieve high chemo- and regioselectivity. acs.org These reagents can promote the α-metalation of 2-methoxypyridine (at the C-6 position) instead of the nucleophilic addition often observed with nBuLi alone or the C-3 lithiation seen with lithium amides. acs.org Theoretical studies suggest that the type of aggregate (dimer vs. tetramer) is crucial; tetrameric aggregates lead to the desired α-lithiation, whereas dimeric aggregates tend to result in nucleophilic addition. acs.org

Stereochemical Control and Enantioselectivity

Chiral ligands are fundamental to achieving stereochemical control in asymmetric catalysis, enabling the synthesis of enantioenriched products from prochiral substrates. nih.gov In the context of transformations involving 4-isopropyl-2-methoxypyridine and related structures, chiral ligands modify the steric and electronic environment of a metal catalyst, thereby directing the approach of reactants to favor the formation of one enantiomer over the other. nih.govchim.it

A prominent application is in the catalytic asymmetric dearomatization of pyridines. mdpi.com For instance, in the copper-catalyzed addition of Grignard reagents to N-acylpyridinium ions derived from 4-methoxypyridine, a chiral copper(I) complex is employed. nih.govacs.org This complex is generated in situ from a copper source (e.g., CuBr·SMe2) and a chiral bidentate ligand, such as (R,R)-Ph-BPE. mdpi.com The ligand creates a chiral pocket around the copper center. The incoming nucleophile (Grignard reagent) coordinates to this chiral complex, and the subsequent attack on the prochiral pyridinium salt is stereodirected, leading to high levels of enantioselectivity in the final dihydropyridone product. mdpi.com

Pyridine-oxazoline (PyOX) ligands are another class of effective chiral ligands that have gained popularity in asymmetric catalysis. rsc.orgresearchgate.net These hybrid ligands combine a pyridine ring with a chiral oxazoline (B21484) moiety, and their modular structure allows for fine-tuning of steric and electronic properties to suit various metal-catalyzed reactions. rsc.orgsci-hub.se The unique properties of PyOX ligands have been leveraged in numerous challenging asymmetric transformations, demonstrating their potential for developing new catalytic methodologies for pyridine functionalization. rsc.orgresearchgate.net The design of such nonsymmetrical ligands represents a shift from traditional C2-symmetric ligands and has led to improved performance in many catalytic systems. nih.gov

Origins of Enantioselectivity in Catalytic Systems

The generation of a single enantiomer in a catalytic reaction involving this compound hinges on the use of a chiral catalyst. This catalyst, often a metal complex with a chiral ligand, creates a three-dimensional asymmetric environment. The origin of enantioselectivity lies in the formation of diastereomeric transition states or intermediates when the prochiral substrate interacts with the chiral catalyst. These diastereomeric states have different energy levels, and the reaction proceeds preferentially through the lower-energy pathway, leading to the formation of one enantiomer in excess.

In systems like iridium-catalyzed allylic substitutions, high enantioselectivity often results from a highly selective initial step, such as oxidative addition, which favors the formation of one diastereomeric allyl complex that is more stable or reacts more readily. acs.orgnih.gov The specific geometry and electronic properties of the chiral ligand dictate the facial selectivity of the nucleophilic attack or substrate coordination. Factors controlling the enantioselectivity are distinct for different metal catalysts, such as iridium, palladium, or copper, leading to unique combinations of regioselectivity and enantioselectivity. nih.gov For substituted pyridines, the catalyst must effectively differentiate between the two faces of the pyridine ring as it forms the key intermediate. The steric and electronic properties of the substituents on the pyridine, in this case, the isopropyl and methoxy groups, interact with the chiral catalyst, influencing the stability of the diastereomeric transition states and, consequently, the enantiomeric excess of the product. nih.govacs.org

Electronic and Steric Effects on Reactivity

Influence of Substituents on Pyridinium Ion Formation and Stability

The formation and stability of the pyridinium ion from this compound are significantly influenced by the electronic properties of its substituents. Both the 2-methoxy and 4-isopropyl groups are generally considered electron-donating. This increased electron density on the pyridine ring enhances the nucleophilicity of the nitrogen atom, facilitating the formation of an N-alkylpyridinium cation. wikipedia.org

However, the stability of the resulting pyridinium ion is a complex interplay of these effects. While electron-donating groups facilitate the initial reaction, literature suggests that some substituted 4-methoxypyridine derivatives can exhibit a diminished tendency to form stable pyridinium ions, which is a critical step for subsequent reactivity toward nucleophiles. nih.govacs.org The electronic character of substituents has a clear impact on the redox potential of related metal complexes, indicating that modifications to the pyridine ring directly tune its electronic properties and reactivity. nih.gov

| Substituent | Position | Electronic Effect | Influence on Pyridinium Ion Formation |

|---|---|---|---|

| -OCH₃ (Methoxy) | 2 | Electron-donating (resonance), Electron-withdrawing (inductive) | Increases electron density on the ring, enhancing nitrogen nucleophilicity for the initial attack. |

| -CH(CH₃)₂ (Isopropyl) | 4 | Electron-donating (inductive and hyperconjugation) | Further increases electron density on the nitrogen, promoting N-alkylation. |

Impact of the Isopropyl Group on Regioselectivity (e.g., in radical additions)

The regioselectivity of reactions involving the this compound ring is heavily dictated by steric effects, particularly from the bulky isopropyl group at the C4 position. In reactions such as free radical additions (e.g., Minisci-type reactions), where an electron-deficient heterocyclic ring is attacked by a nucleophilic radical, the position of attack is crucial.

The large steric profile of the isopropyl group effectively shields the C4 position from attack. Furthermore, it exerts significant steric hindrance on the adjacent C3 and C5 positions. Consequently, incoming radicals are directed to the most accessible and electronically favorable positions. For this molecule, the C6 position is the most likely site for radical addition due to the combined steric hindrance around C4 and the existing substitution at C2. This directing effect is a common strategy to control the outcome of reactions on substituted pyridine rings. nih.gov Studies on the radical bromination of unsymmetrically substituted pyridines confirm that steric factors play a key role in determining the reaction's regiochemical outcome. semanticscholar.org

Solvent Effects on Reaction Outcomes (e.g., pyridinium ion vs. pyridone formation)

Solvent choice can dramatically alter the reaction pathway for substituted 4-methoxypyridines, particularly in N-alkylation reactions. When 4-methoxypyridine derivatives react with alkyl iodides, two primary products can be formed: the N-alkylated pyridinium salt or the N-alkyl pyridone. tandfonline.comresearchgate.net

In the absence of a solvent or in nonpolar solvents, the reaction often yields the kinetically favored 4-methoxy-N-alkylpyridinium iodide as the major product. researchgate.net However, the presence of a solvent, especially a polar one, favors the formation of the thermodynamically more stable N-alkyl-4-pyridone. tandfonline.comresearchgate.netresearchgate.net This occurs because the initially formed pyridinium ion can undergo a subsequent demethylation of the 4-methoxy group, often facilitated by the iodide counter-ion acting as a nucleophile. Polar solvents can stabilize the more polar pyridone tautomer, shifting the equilibrium towards its formation. researchgate.net Electron-withdrawing groups on the pyridine ring can also favor this conversion to the pyridone. tandfonline.comresearchgate.net

| Reactant | Reaction Conditions | Major Product | Reference |

|---|---|---|---|

| 4-methoxypyridine | Methyl iodide, no solvent | 4-methoxy-1-methylpyridin-1-ium | researchgate.net |

| 4-methoxypyridine derivatives | Alkyl iodide, in the presence of solvent (e.g., acetone) | 1-methylpyridone | tandfonline.comresearchgate.net |

Advanced Spectroscopic and Analytical Characterization of 4 Isopropyl 2 Methoxypyridine

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is an indispensable tool for elucidating the precise atomic connectivity and three-dimensional structure of molecules in solution. uobasrah.edu.iq For 4-Isopropyl-2-methoxypyridine, a suite of NMR experiments provides a complete picture of its molecular framework.

One-dimensional ¹H and ¹³C NMR spectra offer fundamental information about the chemical environment of each proton and carbon atom, respectively.

The ¹H NMR spectrum of this compound is expected to show distinct signals corresponding to each unique proton environment. The aromatic region will feature signals for the three protons on the pyridine (B92270) ring. The proton at the C5 position is expected to appear as a doublet, coupled to the H6 proton. The H6 proton should appear as a doublet of doublets, coupled to both H5 and H3. The H3 proton would likely be a small doublet or singlet-like peak depending on the coupling constant with H5. The methoxy (B1213986) group will present as a sharp singlet, while the isopropyl group will give rise to a septet for the methine proton and a doublet for the two equivalent methyl groups.

The ¹³C NMR spectrum , typically acquired with proton decoupling, will display nine distinct signals, one for each carbon atom in the molecule. The chemical shifts of the pyridine ring carbons are influenced by the nitrogen atom and the electron-donating methoxy and isopropyl substituents. The carbon attached to the methoxy group (C2) is expected to be the most downfield-shifted among the ring carbons. The carbons of the isopropyl and methoxy groups will appear in the aliphatic region of the spectrum.

The following tables provide predicted chemical shift values for this compound based on known data for related structures and general substituent effects.

Interactive Table: Predicted ¹H NMR Data for this compound

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Predicted Coupling Constant (J, Hz) |

| H-3 | ~6.6-6.8 | d | ~1-2 |

| H-5 | ~6.7-6.9 | dd | ~5-6, ~1-2 |

| H-6 | ~8.0-8.2 | d | ~5-6 |

| -OCH₃ | ~3.9 | s | N/A |

| -CH(CH₃)₂ | ~2.8-3.0 | sept | ~7 |

| -CH(CH₃)₂ | ~1.2 | d | ~7 |

Interactive Table: Predicted ¹³C NMR Data for this compound

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |

| C-2 | ~164 |

| C-3 | ~108 |

| C-4 | ~158 |

| C-5 | ~115 |

| C-6 | ~148 |

| -OCH₃ | ~53 |

| -CH(CH₃)₂ | ~34 |

| -CH(CH₃)₂ | ~23 |

Two-dimensional (2D) NMR techniques are essential for unambiguously assigning proton and carbon signals and for probing spatial relationships between atoms. wikipedia.orgharvard.edu

COSY (Correlation Spectroscopy): A ¹H-¹H COSY experiment would confirm through-bond coupling relationships. Cross-peaks would be observed between the signals of H-5 and H-6, and potentially a weaker correlation between H-5 and H-3, confirming their positions on the pyridine ring. It would also show a clear correlation between the isopropyl methine proton and the isopropyl methyl protons.

HSQC/HMQC (Heteronuclear Single Quantum Coherence/Multiple Quantum Coherence): These experiments correlate proton signals with the carbon atoms to which they are directly attached. hmdb.ca This would definitively link each proton signal (e.g., H-3, H-5, H-6) to its corresponding carbon signal (C-3, C-5, C-6).

HMBC (Heteronuclear Multiple Bond Correlation): This technique reveals correlations between protons and carbons over two or three bonds, which is crucial for mapping out the complete carbon skeleton. For instance, correlations would be expected from the methoxy protons to the C-2 carbon, and from the isopropyl methine proton to C-3, C-4, and C-5.

NOESY (Nuclear Overhauser Effect Spectroscopy): The NOESY experiment identifies protons that are close to each other in space, regardless of whether they are connected through bonds. youtube.comlibretexts.org This is particularly useful for conformational analysis. For this compound, a NOESY spectrum would be expected to show a cross-peak between the methoxy group protons and the H-3 proton, confirming the spatial proximity of these groups. Correlations between the isopropyl methine proton and the H-3 and H-5 protons would also be anticipated, providing insight into the rotational orientation of the isopropyl group relative to the pyridine ring.

In situ or real-time NMR spectroscopy is a powerful method for monitoring the progress of a chemical reaction directly within the NMR tube. This technique allows for the observation of reactants being consumed, intermediates forming and decaying, and products appearing over time.

For the synthesis of this compound, in situ NMR could be used to track the reaction progress by monitoring the disappearance of a key reactant's signal and the simultaneous appearance of the characteristic signals of the product. For example, in a reaction involving the substitution of a leaving group at the 4-position of a 2-methoxypyridine (B126380) precursor with an isopropyl group, one could monitor the decrease in the intensity of the precursor's NMR signals and the corresponding increase in the intensity of the isopropyl septet (~2.9 ppm) and doublet (~1.2 ppm) of the product. This allows for the determination of reaction kinetics, the identification of any transient intermediates, and the optimization of reaction conditions without the need for isolating intermediates.

Mass Spectrometry

Mass spectrometry is a key analytical technique that provides information about the molecular weight and elemental composition of a compound, as well as structural details based on its fragmentation patterns.

Electrospray ionization (ESI) is a soft ionization technique that typically generates protonated molecules [M+H]⁺ or other adducts with minimal fragmentation. nih.gov This makes it ideal for accurately determining the molecular weight of a compound.

For this compound (C₉H₁₃NO), the calculated monoisotopic mass is 151.0997 u. In a positive-ion ESI-MS spectrum, the most prominent peak would be the protonated molecule [M+H]⁺ at a mass-to-charge ratio (m/z) of 152.1075.

By increasing the energy within the mass spectrometer (e.g., through in-source fragmentation or tandem MS/MS experiments), characteristic fragmentation patterns can be induced. rsc.orgresearchgate.netrsc.org The fragmentation of the [M+H]⁺ ion of this compound would likely proceed through several key pathways:

Loss of a methyl radical (•CH₃): Cleavage of the methoxy group could lead to a fragment ion at m/z 137.

Loss of propene: A common rearrangement for isopropyl-substituted aromatic rings can lead to the elimination of propene (C₃H₆, 42.05 u), resulting in a fragment at m/z 110.05.

Loss of an isopropyl radical (•C₃H₇): Cleavage of the bond between the pyridine ring and the isopropyl group would produce a fragment at m/z 108.04.

Interactive Table: Predicted ESI-MS Fragmentation for this compound

| Ion | m/z (calculated) | Description |

| [M+H]⁺ | 152.1075 | Protonated molecule |

| [M-CH₃]⁺ | 137.0837 | Loss of a methyl radical |

| [M+H-C₃H₆]⁺ | 110.0602 | Loss of neutral propene |

| [M-C₃H₇]⁺ | 108.0449 | Loss of an isopropyl radical |

Mass spectrometry, particularly when coupled with a separation technique like liquid chromatography (LC-MS), is a highly sensitive and selective method for analyzing complex reaction mixtures and assessing the purity of the final product.

During the synthesis of this compound, LC-MS can be used to monitor the reaction's progress. By separating the components of the reaction mixture over time, the consumption of starting materials and the formation of the desired product (identified by its specific retention time and m/z of 152.1075) can be quantified. This method is also invaluable for identifying potential byproducts, such as isomers or products of side reactions, which would have different retention times and potentially different mass spectra.

For final product analysis, LC-MS serves as a powerful tool for purity assessment. A pure sample of this compound should ideally show a single major peak in the chromatogram corresponding to the correct mass in the mass spectrum. The area of this peak relative to the areas of any impurity peaks provides a quantitative measure of the compound's purity. This level of analysis is crucial for ensuring the quality and reliability of the synthesized material for subsequent applications.

X-ray Crystallography for Solid-State Structure Determination

While specific crystallographic data for this compound is not available in published literature, this section outlines the principles and the type of information that would be obtained from such an analysis. The successful crystallization of the compound would be the essential first step, aimed at producing a high-quality, single crystal suitable for diffraction. libretexts.orgnih.gov

Elucidation of Molecular Conformation and Packing

A single-crystal X-ray diffraction analysis of this compound would provide definitive information on its molecular conformation in the solid state. This includes precise measurements of all bond lengths, bond angles, and torsion angles within the molecule. The data would reveal the planarity of the pyridine ring and the specific orientation of the isopropyl and methoxy substituents relative to the ring.

The analysis also elucidates how the individual molecules arrange themselves to form the crystal lattice, a phenomenon known as crystal packing. This provides insights into the supramolecular assembly, which is governed by various intermolecular forces. nih.gov Key crystallographic parameters that would be determined are summarized in the representative table below.

| Parameter | Example Value |

|---|---|

| Empirical Formula | C9H13NO |

| Formula Weight | 151.21 |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| Unit Cell Dimensions | a = 6.4 Å, b = 10.8 Å, c = 8.0 Å, β = 109.5° |

| Volume | 525 ų |

| Z (Molecules per unit cell) | 2 |

| Calculated Density | 1.370 Mg/m³ |

| Radiation Type | Mo Kα (λ = 0.71073 Å) |

| Temperature | 200 K |

| Final R index [I > 2σ(I)] | R1 = 0.035 |

Note: The values in Table 1 are hypothetical and serve as an illustrative example based on typical data for small organic molecules like substituted pyridines. researchgate.net

Analysis of Intermolecular Interactions

The study of crystal packing reveals the specific intermolecular interactions that stabilize the solid-state structure. nih.govmdpi.com These non-covalent interactions are fundamental in crystal engineering and understanding the physicochemical properties of a solid. nih.govnih.gov For this compound, the analysis would focus on identifying weak non-covalent forces such as van der Waals interactions and potential hydrogen bonds.

Chromatographic Techniques for Separation and Quantification

Chromatography encompasses a range of laboratory techniques for the separation of mixtures. amazonaws.com These methods are central to analytical chemistry for both the qualitative identification and quantitative determination of compounds in various matrices. High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) are two of the most powerful and widely used chromatographic techniques.

High-Performance Liquid Chromatography (HPLC)

High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for the separation, identification, and quantification of chemical compounds. amazonaws.com The method development process involves optimizing parameters such as the stationary phase (column), mobile phase composition, and detector to achieve the desired separation. amazonaws.comthermofisher.com

For a compound like this compound, a reversed-phase HPLC (RP-HPLC) method would likely be the most suitable approach. In this mode, a nonpolar stationary phase (such as C18) is used with a polar mobile phase. The separation is based on the differential partitioning of the analyte between the two phases. A hypothetical method for the analysis of this compound is detailed below.

| Parameter | Condition |

|---|---|

| Instrument | HPLC system with UV-Vis Detector |

| Column | C18, 150 x 4.6 mm, 5 µm particle size |

| Mobile Phase | Isocratic mixture of Acetonitrile and Water (60:40 v/v) |

| Flow Rate | 1.0 mL/min |

| Column Temperature | 25 °C |

| Injection Volume | 10 µL |

| Detection Wavelength | 270 nm (based on pyridine chromophore) |

| Expected Retention Time | ~4.5 min |

Note: The conditions in Table 2 are hypothetical and represent a typical starting point for method development for a small aromatic amine.

Validation of such a method would be performed according to ICH guidelines to ensure it is fit for its intended purpose. amazonaws.com This involves assessing parameters such as specificity, linearity, accuracy, precision, limit of detection (LOD), and limit of quantitation (LOQ). iosrjournals.org

| Parameter | Typical Acceptance Criteria/Value |

|---|---|

| Linearity (Correlation Coefficient, r²) | ≥ 0.999 |

| Linearity Range | 1 - 100 µg/mL |

| Accuracy (% Recovery) | 98.0% - 102.0% |

| Precision (% RSD) | ≤ 2.0% |

| Limit of Detection (LOD) | ~0.1 µg/mL |

| Limit of Quantitation (LOQ) | ~0.3 µg/mL |

Note: The values in Table 3 are illustrative of typical performance characteristics for a validated HPLC method. iosrjournals.org

Gas Chromatography (GC)

Gas Chromatography (GC) is a premier analytical technique for separating and analyzing volatile and thermally stable compounds without decomposition. nih.gov When coupled with a mass spectrometer (GC-MS), it provides powerful capabilities for both quantification and structural identification. researchgate.netphytopharmajournal.com The analysis of related alkyl-methoxypyrazines in various samples is commonly performed using GC-MS, suggesting this technique would be highly effective for this compound. researchgate.netnih.gov

A sample containing this compound would be injected into the GC, where it is vaporized and carried by an inert gas (the mobile phase) through a capillary column (the stationary phase). Separation occurs based on the compound's boiling point and its interactions with the stationary phase. A proposed GC-MS method is outlined in the table below.

| Parameter | Condition |

|---|---|

| Instrument | Gas Chromatograph with Mass Selective Detector |

| Column | HP-5MS (or equivalent), 30 m x 0.25 mm, 0.25 µm film thickness |

| Carrier Gas | Helium, constant flow at 1.0 mL/min |

| Inlet Temperature | 250 °C |

| Injection Mode | Splitless |

| Oven Program | Initial 60 °C, hold for 1 min, ramp at 10 °C/min to 240 °C, hold for 5 min |

| MS Transfer Line Temp | 280 °C |

| Ion Source Temperature | 230 °C |

| Ionization Mode | Electron Ionization (EI) at 70 eV |

| Mass Scan Range | 40 - 300 amu |

Note: The conditions presented in Table 4 are hypothetical and based on standard methods for the analysis of similar aromatic compounds. mdpi.com The resulting mass spectrum would be expected to show a molecular ion peak (M+) at m/z 151, corresponding to the molecular weight of this compound, along with characteristic fragment ions that could be used for structural confirmation.

Computational Chemistry in the Study of 4 Isopropyl 2 Methoxypyridine

Quantum Chemical Calculations

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are instrumental in elucidating the intrinsic properties of 4-isopropyl-2-methoxypyridine. These methods allow for the detailed examination of electron distribution, orbital energies, and the energetics of chemical transformations.

Prediction of Electronic Structure and Reactivity (e.g., electron distribution, frontier orbitals)

The electronic character of this compound is dictated by the interplay of the electron-donating methoxy (B1213986) and isopropyl groups and the electron-withdrawing nature of the pyridine (B92270) ring. Quantum chemical calculations can precisely map the electron density distribution across the molecule, identifying regions susceptible to electrophilic or nucleophilic attack.

The frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are key indicators of a molecule's reactivity. For substituted pyridines, the energies and spatial distributions of these orbitals are significantly influenced by the nature and position of the substituents. nih.govresearchgate.net In this compound, the electron-donating groups are expected to raise the energy of the HOMO, making the molecule more susceptible to oxidation, while the LUMO is anticipated to be localized primarily on the pyridine ring, indicating its capacity to accept electrons. The energy gap between the HOMO and LUMO provides a measure of the molecule's kinetic stability and chemical reactivity.

Table 1: Predicted Electronic Properties of Substituted Pyridines from DFT Calculations

| Property | 4-aminopyridine | Pyridine | 4-nitropyridine |

| HOMO Energy (eV) | -5.8 | -6.7 | -7.5 |

| LUMO Energy (eV) | -0.9 | -0.5 | -2.8 |

| HOMO-LUMO Gap (eV) | 4.9 | 6.2 | 4.7 |

Note: This table presents illustrative data for conceptually similar substituted pyridines to demonstrate the influence of substituents on electronic properties. The values are representative and would require specific calculations for this compound.

Energetics of Reaction Pathways and Transition States

Quantum chemical calculations are invaluable for mapping the potential energy surface of a chemical reaction, allowing for the determination of the energies of reactants, products, intermediates, and transition states. This information is crucial for understanding reaction mechanisms and predicting reaction rates. For instance, in reactions involving pyridine derivatives, such as nucleophilic aromatic substitution or metal-catalyzed cross-coupling, DFT calculations can be employed to model the entire reaction coordinate. rsc.orgmdpi.comresearchgate.net

By calculating the activation energy—the energy difference between the reactants and the transition state—researchers can predict the feasibility of a proposed reaction pathway. For this compound, this could involve modeling its synthesis, derivatization, or degradation pathways. These computational studies can provide insights that are difficult to obtain experimentally, such as the precise geometry of transient species.

Spectroscopic Parameter Prediction (e.g., NMR chemical shifts)

Computational methods, particularly DFT, have become a standard tool for the prediction of spectroscopic parameters, including Nuclear Magnetic Resonance (NMR) chemical shifts. nih.govnih.gov By calculating the magnetic shielding tensors of the nuclei within a molecule, it is possible to predict the ¹H and ¹³C NMR chemical shifts with a high degree of accuracy. acs.org

These predictions are highly sensitive to the molecular geometry, and therefore, accurate conformational analysis is a prerequisite for reliable NMR chemical shift calculations. For this compound, theoretical predictions can aid in the assignment of experimental NMR spectra, help to distinguish between different isomers, and provide a deeper understanding of the electronic environment of each atom. Discrepancies between calculated and experimental shifts can also point to specific intermolecular interactions or solvent effects.

Table 2: Comparison of Experimental and DFT-Predicted ¹³C NMR Chemical Shifts for a Substituted Pyridine

| Atom | Experimental Shift (ppm) | Calculated Shift (ppm) | Deviation (ppm) |

| C2 | 163.5 | 165.2 | +1.7 |

| C3 | 108.1 | 109.5 | +1.4 |

| C4 | 149.8 | 151.0 | +1.2 |

| C5 | 112.7 | 113.8 | +1.1 |

| C6 | 147.3 | 148.9 | +1.6 |

Note: This table provides a representative example of the accuracy that can be achieved in predicting NMR chemical shifts for a substituted pyridine using DFT calculations. Specific calculations would be necessary for this compound.

Molecular Dynamics Simulations

Molecular Dynamics (MD) simulations provide a means to study the time-dependent behavior of molecular systems, offering insights into conformational dynamics, solvation, and intermolecular interactions.

Conformational Analysis of this compound Derivatives

The presence of the rotatable isopropyl and methoxy groups in this compound gives rise to multiple possible conformations. MD simulations can be used to explore the conformational landscape of this molecule and its derivatives, identifying the most stable conformers and the energy barriers between them. cwu.edunobelprize.orgsapub.org Understanding the preferred conformations is crucial as they can significantly influence the molecule's biological activity and physical properties.

By simulating the molecule's motion over time, MD can reveal the flexibility of different parts of the molecule and the correlations between their movements. This is particularly important for understanding how derivatives of this compound might bind to a biological target, as conformational changes are often involved in molecular recognition processes.

Studies of Solvation Effects and Ligand-Catalyst Interactions

In the context of catalysis, MD simulations can be used to model the interaction between this compound, acting as a ligand, and a metal catalyst. nih.govutmb.eduacs.org These simulations can provide a dynamic picture of the coordination process, the stability of the resulting complex, and the influence of the ligand on the catalytic cycle. Such studies are vital for the rational design of new catalysts and for understanding the mechanisms of catalyzed reactions. rsc.org

Molecular Docking and Ligand-Protein Interaction Studies

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. In the context of drug discovery, this method is instrumental in predicting the binding mode of a small molecule ligand, such as this compound, to the active site of a target protein, typically an enzyme or a receptor.

Elucidation of Binding Modes with Biological Targets

While specific molecular docking studies on this compound are not extensively documented in publicly available research, the principles of such investigations can be inferred from studies on analogous pyridine and methoxypyridine derivatives. These studies consistently demonstrate the utility of molecular docking in elucidating key binding interactions that are crucial for biological activity.

For instance, in silico studies of various pyridine derivatives as enzyme inhibitors have revealed critical interactions, such as hydrogen bonds and hydrophobic contacts, that govern their binding affinity and specificity. The methoxy group (-OCH3) on the pyridine ring, as present in this compound, can act as a hydrogen bond acceptor, while the isopropyl group ( -CH(CH3)2) can engage in hydrophobic interactions within a protein's binding pocket. The nitrogen atom of the pyridine ring can also participate in hydrogen bonding or coordination with metal ions, depending on the nature of the active site.

A hypothetical molecular docking study of this compound would involve the following steps:

Selection of a Biological Target: Based on preliminary biological screening or theoretical predictions, a relevant enzyme or receptor would be chosen.

Preparation of Protein and Ligand Structures: The three-dimensional structures of the target protein (often obtained from the Protein Data Bank) and this compound would be prepared for the docking simulation. This includes adding hydrogen atoms, assigning charges, and defining the binding site.

Docking Simulation: Using specialized software, the ligand would be flexibly docked into the defined binding site of the protein. The program would generate multiple possible binding poses.

Scoring and Analysis: The generated poses would be ranked based on a scoring function that estimates the binding affinity. The top-ranked poses would then be visually inspected to analyze the specific interactions (e.g., hydrogen bonds, hydrophobic interactions, pi-pi stacking) between this compound and the amino acid residues of the target protein.

This analysis would provide valuable insights into the potential mechanism of action and form the basis for understanding its Structure-Activity Relationship (SAR). The table below illustrates the types of interactions that could be predicted.

| Interaction Type | Potential Interacting Group on this compound | Potential Interacting Amino Acid Residue |

| Hydrogen Bond | Methoxy group (Oxygen) | Serine, Threonine, Tyrosine, Asparagine, Glutamine |

| Hydrogen Bond | Pyridine ring (Nitrogen) | Aspartic acid, Glutamic acid, Serine, Threonine |

| Hydrophobic Interaction | Isopropyl group | Leucine, Isoleucine, Valine, Phenylalanine, Tryptophan |

| Pi-Pi Stacking | Pyridine ring | Phenylalanine, Tyrosine, Tryptophan, Histidine |

Computational Screening for Analog Design

Building upon the insights gained from molecular docking and SAR studies, computational screening, also known as virtual screening, can be employed to identify novel and potentially more potent analogs of this compound. This process involves screening large virtual libraries of chemical compounds against the identified biological target.

The process for computational screening for analog design would typically involve these stages:

Library Generation: A virtual library of analogs of this compound would be created by systematically modifying its chemical structure. This could involve altering the substituents on the pyridine ring, for example, by replacing the isopropyl group with other alkyl or aryl groups, or modifying the position and nature of the alkoxy group.

High-Throughput Virtual Screening (HTVS): This virtual library would then be computationally screened against the three-dimensional structure of the target protein using rapid docking and scoring methods.

Filtering and Selection: The results of the HTVS would be filtered based on various criteria, including predicted binding affinity, drug-likeness properties (e.g., Lipinski's rule of five), and potential for chemical synthesis.

Refined Docking and Analysis: The most promising candidates from the initial screening would be subjected to more rigorous and computationally expensive docking simulations to obtain more accurate predictions of their binding modes and affinities.

This in silico approach significantly accelerates the drug discovery process by prioritizing a smaller number of promising candidates for chemical synthesis and subsequent biological evaluation, thereby saving time and resources. The data table below provides a hypothetical example of results from a computational screening of designed analogs.

| Analog ID | Modification | Predicted Binding Affinity (kcal/mol) | Key Predicted Interactions |

| 4-IP-2-MP (Parent) | - | -7.5 | H-bond with Ser123, Hydrophobic interaction with Leu89 |

| Analog-001 | Isopropyl -> Cyclohexyl | -8.2 | H-bond with Ser123, Enhanced hydrophobic interaction with Leu89, Val92 |

| Analog-002 | Methoxy -> Ethoxy | -7.8 | H-bond with Ser123, Hydrophobic interaction with Leu89 |

| Analog-003 | Isopropyl -> Phenyl | -8.5 | H-bond with Ser123, Pi-pi stacking with Phe256 |

Through these computational methodologies, a deeper understanding of the molecular interactions of this compound can be achieved, paving the way for the rational design of new chemical entities with tailored biological activities.

Applications of 4 Isopropyl 2 Methoxypyridine and Its Derivatives in Advanced Organic Synthesis

Role as Synthetic Building Blocks

The strategic placement of functional groups on the pyridine (B92270) ring allows for a range of chemical transformations, making 4-isopropyl-2-methoxypyridine a key starting material for the construction of more elaborate molecules.

The 2-methoxypyridine (B126380) moiety is a well-established masked pyridone, a feature that has been exploited in the synthesis of various alkaloids. nih.gov The methoxy (B1213986) group effectively reduces the basicity of the pyridine nitrogen through an inductive electron-withdrawing effect, which can simplify purification processes by obviating the need for reversed-phase chromatography often required for more basic pyridine-containing compounds. nih.gov This characteristic is particularly advantageous in multi-step syntheses of complex natural products.

In the context of alkaloid synthesis, derivatives of 2-methoxypyridine have been utilized as key intermediates. For instance, in the total synthesis of Lycopodium alkaloids like lycoposerramine R and magellanine, methoxypyridine intermediates serve as versatile precursors. nih.govnih.gov The methoxy group can be demethylated at a late stage to reveal the pyridone functionality, or the entire ring system can be transformed into the characteristic piperidine (B6355638) core of these alkaloids through N-methylation followed by a global reduction protocol. nih.gov While specific examples detailing the use of this compound are not extensively documented, the established synthetic strategies for other substituted methoxypyridines provide a clear blueprint for its potential application in constructing complex alkaloid frameworks. nih.govnih.gov

The synthesis of piperidines, a ubiquitous scaffold in pharmaceuticals, can be achieved through the reduction of pyridine precursors. dtic.milorganic-chemistry.org The catalytic hydrogenation of the pyridine ring is a common method to produce the corresponding piperidine. dtic.mil Therefore, this compound can be readily converted to 4-isopropyl-2-methoxypiperidine, a substituted piperidine derivative that can be further functionalized.

Furthermore, the pyridine core is a precursor to dihydropyridines, which are an important class of compounds with significant biological activity. nih.govnih.gov While the Hantzsch synthesis is a classical method for preparing 1,4-dihydropyridines, modifications and alternative routes often start from functionalized pyridines. acsgcipr.org The substituents on the pyridine ring, such as the isopropyl and methoxy groups in this compound, would be expected to influence the reactivity and properties of the resulting dihydropyridine (B1217469) derivatives.

Multicomponent reactions (MCRs) are powerful tools in organic synthesis, allowing for the construction of complex molecules from three or more starting materials in a single step. acsgcipr.orgbeilstein-journals.org Pyridine derivatives are often employed in MCRs to generate diverse heterocyclic libraries. For example, the Groebke–Blackburn–Bienaymé (GBB) reaction, a well-known MCR, utilizes aminopyridines to synthesize imidazo[1,2-a]pyridines. beilstein-journals.org

While direct participation of this compound in well-established named MCRs is not prominently reported, its structural motifs suggest potential utility. The nucleophilic nitrogen of the pyridine ring could participate in reactions with aldehydes and isocyanides, characteristic of Ugi-type or Passerini-type reactions, to generate novel, highly substituted scaffolds. The development of new MCRs is an active area of research, and functionalized pyridines like this compound represent promising candidates for the discovery of novel transformations leading to complex heterocyclic systems.

Development of Structure-Activity Relationships (SAR) and Structure-Property Relationships (SPR)

The systematic study of how structural modifications to a lead compound affect its biological activity (SAR) and physical properties (SPR) is a cornerstone of medicinal chemistry and materials science. The this compound core provides a valuable scaffold for such investigations.

The this compound scaffold offers several positions for systematic modification to build a library of analogues for SAR and SPR studies. Key modifications could include:

Variation of the 4-position substituent: The isopropyl group can be replaced with other alkyl groups (e.g., methyl, ethyl, tert-butyl) or functional groups with different electronic properties (e.g., halogens, cyano, nitro groups) to probe the steric and electronic requirements for a particular biological activity or physical property.

Modification of the 2-methoxy group: The methoxy group can be substituted with other alkoxy groups of varying chain lengths or replaced with other electron-donating or -withdrawing groups to modulate the electron density of the pyridine ring.

Substitution at other positions on the pyridine ring: The remaining hydrogen atoms on the pyridine ring can be substituted to introduce additional functionality and explore a wider chemical space.

A study on a series of 4-aryl-6-(2,5-dichlorothiophen-3-yl)-2-methoxypyridine-3-carbonitriles demonstrated how systematic variation of the aryl substituent at the 4-position influences their cytotoxic activity against various cancer cell lines. mdpi.com This highlights the utility of the substituted 2-methoxypyridine core in developing SAR.

Changes in the substitution pattern of the this compound core can significantly impact its chemical reactivity, selectivity in reactions, and physical properties like solubility.

Reactivity: The electron-donating nature of the methoxy and isopropyl groups increases the electron density of the pyridine ring, making it more susceptible to electrophilic attack. Conversely, the introduction of electron-withdrawing groups would decrease its nucleophilicity. A study on the reaction of 4-methoxypyridine (B45360) derivatives with alkyl iodides showed that the presence of electron-withdrawing groups on the pyridine ring favors the formation of 1-methylpyridone over the corresponding pyridinium (B92312) ion. researchgate.net

Selectivity: The steric bulk of the isopropyl group at the 4-position can influence the regioselectivity of reactions by directing incoming reagents to less hindered positions on the ring. In catalytic processes, the substituents on the pyridine ligand can influence the stereoselectivity of the reaction.

Solubility: The lipophilicity of the isopropyl group will influence the solubility of this compound and its derivatives. Introducing polar functional groups through systematic modification can be used to tune the solubility profile of the resulting compounds, which is a critical parameter for pharmaceutical and material science applications. For instance, in a study of 2,5-dimethoxyphenyl-2-aminopropane derivatives, it was found that the lipophilic character of the 4-position substituent plays a major role in determining the affinity for 5-HT2 receptors, with polar substituents leading to very low affinity. nih.gov

The following table illustrates how hypothetical structural modifications to the this compound core could be expected to influence its properties:

| Modification | Expected Effect on Reactivity (Nucleophilicity) | Expected Effect on Lipophilicity/Solubility in Nonpolar Solvents |

| Replace Isopropyl with Methyl | Slight increase | Decrease |

| Replace Isopropyl with tert-Butyl | Slight decrease (due to sterics) | Increase |

| Replace Methoxy with Ethoxy | Slight increase | Increase |

| Add a Nitro group at C5 | Significant decrease | Decrease |

| Add a Chlorine atom at C3 | Decrease | Slight Increase |

The biological activity of molecules derived from this compound is governed by a combination of steric and electronic factors.

Steric Factors: The size and shape of the isopropyl group can have a profound impact on how a molecule fits into the binding pocket of a protein or receptor. A bulky group like isopropyl may provide favorable van der Waals interactions, leading to enhanced binding affinity. Conversely, it could also cause steric hindrance, preventing optimal binding. For example, in a study of pyridylamido-type catalysts for olefin polymerization, it was found that substituents on the ligand framework enhance stereoselectivity, with both steric and electronic effects playing a role. mdpi.com

The interplay between these steric and electronic effects is crucial for modulating the activity of a series of compounds. A quantitative structure-activity relationship (QSAR) study can be employed to correlate these physicochemical properties with biological activity, providing a deeper understanding of the molecular interactions at play.

Advanced Reagents and Catalytic Systems

The functionalized pyridine ring of this compound serves as a versatile scaffold in the development of advanced reagents and catalytic systems for organic synthesis. Its derivatives have shown potential in specialized areas of catalysis, including chiral applications and methodologies aligned with the principles of green chemistry.

Utilization in Chiral Catalysis (e.g., as ligands or ligand components)

While direct applications of this compound as a primary chiral ligand are not extensively documented, its structural motif is highly relevant to the design of novel chiral ligands for asymmetric catalysis. The development of chiral pyridine derivatives is a significant area of research, with a focus on creating ligands that can effectively induce enantioselectivity in metal-catalyzed reactions.

Research into analogous structures, such as 4-methoxypyridine derivatives, provides insight into how the this compound framework could be utilized. For instance, in the enantioselective catalytic dearomative addition of Grignard reagents to 4-methoxypyridinium ions, various chiral ligands are employed in combination with a copper catalyst to achieve high enantioselectivity. acs.orgnih.gov This reaction transforms the planar pyridine ring into a chiral dihydropyridone structure.

The success of such reactions is highly dependent on the choice of the chiral ligand, which coordinates to the metal center and creates a chiral environment for the reaction to occur. Studies on 2-substituted 4-methoxypyridines have demonstrated that even small changes to the pyridine ring can influence the reaction's yield and enantioselectivity. acs.orgnih.gov For example, the addition of an ethyl group to 2-methyl-4-methoxypyridine in the presence of a chiral copper catalyst resulted in good yield and high enantiomeric excess (ee). acs.orgnih.gov

Detailed findings from the study on 2-substituted 4-methoxypyridine derivatives are presented in the table below, showcasing the impact of different substituents on the pyridine ring on reaction outcomes.

| Entry | R Group | Yield (%) | ee (%) |

| 1 | CH3 | 66 | 97 |

| 2 | n-Pr | 60 | 94 |

| 3 | i-Pr | 51 | 80 |

| 4 | CH2OBn | 61 | 92 |

| Data derived from studies on the enantioselective addition of EtMgBr to 2-substituted 4-methoxypyridines in the presence of a chiral copper catalyst. acs.orgnih.gov |

These results underscore the potential for developing chiral ligands derived from this compound for a range of asymmetric transformations. The electronic and steric properties of the isopropyl and methoxy groups could be leveraged to fine-tune the catalytic activity and selectivity of metal complexes.

Applications in Green Chemistry Methodologies (e.g., non-cryogenic synthesis)

The principles of green chemistry aim to design chemical products and processes that reduce or eliminate the use and generation of hazardous substances. rasayanjournal.co.in One of the core tenets of green chemistry is the design of energy-efficient processes, which includes conducting reactions at ambient temperature and pressure whenever possible, thus avoiding energy-intensive cryogenic conditions. acs.org

The synthesis of pyridine derivatives is an area where green chemistry principles are being increasingly applied. rasayanjournal.co.inijarsct.co.innih.gov Traditional methods for pyridine synthesis often involve harsh reagents and high temperatures, leading to significant environmental impact. ijarsct.co.in In contrast, green methodologies focus on the use of safer solvents, catalysts, and energy sources. biosynce.com

While specific non-cryogenic synthesis methods explicitly citing this compound are not prominent in the literature, the broader trends in pyridine synthesis point towards the adoption of greener approaches that inherently avoid extreme temperatures. Methodologies such as microwave-assisted synthesis, solvent-free reactions, and the use of biocatalysts are being explored to make the synthesis of pyridine derivatives more sustainable. rasayanjournal.co.inijarsct.co.innih.gov

For instance, microwave-assisted organic synthesis has been shown to accelerate reaction times, improve yields, and reduce the formation of byproducts in the synthesis of various heterocyclic compounds, including pyridines. nih.gov These reactions are typically conducted at temperatures achievable with standard laboratory heating equipment, eliminating the need for cryogenic cooling.

Future Research Directions

Development of More Efficient and Sustainable Synthetic Routes

Traditional methods for pyridine (B92270) synthesis, such as the Hantzsch and Bohlmann-Rahtz syntheses, often require harsh conditions and multiple electron-withdrawing groups, limiting their scope and environmental viability nih.gov. The future of synthesizing 4-Isopropyl-2-methoxypyridine and its analogues lies in the adoption of greener and more efficient strategies.

Key areas for development include:

Multicomponent Reactions (MCRs): These reactions offer a streamlined approach by combining three or more reactants in a single step to form complex products, enhancing atom economy and reducing waste. nih.govnih.gov The development of novel MCRs could provide direct access to highly substituted this compound derivatives.

Heterogeneous Catalysis: The use of recyclable and non-corrosive heterogeneous catalysts, such as metal-organic frameworks (MOFs), presents a significant advantage over conventional homogeneous catalysts. acs.org MOFs offer high surface area, tunable porosity, and the ability to confine reactions, leading to improved yields and easier product separation. acs.org Research into designing specific MOFs for the synthesis of substituted pyridines from simple precursors is a promising avenue.

Green Chemistry Principles: Future synthetic routes should prioritize the use of environmentally benign solvents, renewable starting materials, and energy-efficient reaction conditions, such as microwave irradiation. nih.gov For instance, the thermo-catalytic conversion of glycerol, a renewable byproduct of biodiesel production, with ammonia (B1221849) over zeolite catalysts has been shown to produce pyridines sustainably. rsc.org Adapting such processes for the specific synthesis of this compound would be a notable step towards sustainability.

Novel Cycloaddition Strategies: [4+2] cycloadditions are a powerful tool for constructing the pyridine ring. nih.gov Developing catalytic and redox-neutral methods, such as the intermolecular aza-Wittig/Diels-Alder sequence, can circumvent the use of hazardous reagents like alkenyl azides and reduce stoichiometric waste. nih.gov

Table 1: Comparison of Modern Synthetic Strategies for Pyridine Synthesis

| Strategy | Key Advantages | Relevant Starting Materials (Examples) | Catalyst Examples | Citation(s) |

|---|---|---|---|---|

| Multicomponent Reactions | High atom economy, operational simplicity, reduced waste. | Aldehydes, α,β-unsaturated acids, enamines. | Phosphine (B1218219) oxides. | nih.gov |

| Heterogeneous Catalysis | Catalyst reusability, low cost, easy separation, thermal stability. | Benzyl (B1604629) alcohol, acetophenones, ammonium (B1175870) acetate. | Metal-Organic Frameworks (e.g., PET@UiO-66). | acs.org |

| Thermo-catalytic Conversion | Utilizes renewable feedstocks, sustainable process. | Glycerol, ammonia. | Zeolites (e.g., HZSM-5). | rsc.org |

| Microwave-Assisted Synthesis | Shorter reaction times, improved yields, energy efficiency. | Formylphenyl-sulfonates, ethyl cyanoacetate, acetophenones. | None (energy source). | nih.gov |

Exploration of Novel Reactivity and Transformation Pathways

Beyond its synthesis, the functionalization and transformation of the this compound core are critical for accessing new chemical space. Future work should focus on developing novel methods for its derivatization.

Catalytic Dearomatization: A key area of exploration is the dearomative addition of nucleophiles to the pyridine ring. The methoxy (B1213986) group at the C2 position makes the pyridine ring electron-rich, but conversion to an N-acylpyridinium salt activates it for nucleophilic attack. nih.govacs.org Research into the catalytic asymmetric addition of Grignard reagents and other organometallic compounds to activated this compound could yield valuable chiral piperidine (B6355638) precursors. nih.govacs.org

C-H Functionalization: Direct C-H bond activation and functionalization represent a highly atom-economical approach to modifying the pyridine ring without the need for pre-functionalized starting materials. Developing regioselective methods for the C-H arylation, alkylation, or amination of the this compound scaffold would be a powerful tool for rapidly generating diverse libraries of compounds.

Metalation and Directed Functionalization: Deprotometalation strategies, particularly directed lithiation, offer precise control over the regioselectivity of functionalization. acs.org The methoxy group can act as a directing group, facilitating metalation at the C3 position, which can then be quenched with various electrophiles to introduce a wide range of substituents.

Integration of Machine Learning and Artificial Intelligence in Synthetic Design and Mechanistic Prediction

Artificial intelligence (AI) and machine learning (ML) are set to revolutionize chemical research by accelerating discovery and optimizing processes. ijsea.com These computational tools can be applied to the study of this compound in several ways.

Retrosynthesis and Route Design: AI-powered platforms can perform complex retrosynthetic analysis to propose novel and efficient synthetic routes that may not be obvious to a human chemist. acs.org By training models on vast reaction databases, these tools can identify optimal starting materials and reaction sequences for the synthesis of complex this compound derivatives. acs.org

Prediction of Reaction Mechanisms and Outcomes: Understanding reaction mechanisms is crucial for optimizing conditions and discovering new reactions. arxiv.org AI models, including graph neural networks (GNNs), are being developed to predict reaction pathways, identify transition states, and forecast reaction outcomes with high accuracy. ijsea.comarxiv.org Recently, models that incorporate fundamental physical principles, such as the conservation of mass and electrons, have shown greatly improved reliability in their predictions. miragenews.com Applying these models to this compound could help elucidate complex transformations and predict potential side products.

Material and Property Prediction: ML can be used to predict the physicochemical and biological properties of virtual compounds. nih.govyoutube.com By creating a virtual library of this compound derivatives and calculating their molecular descriptors, ML models can screen for molecules with desired characteristics, such as specific biological activities or material properties, thereby guiding synthetic efforts towards the most promising targets. nih.govyoutube.com

Design of Highly Selective Catalytic Systems for Enantiopure this compound Derivatives

While this compound itself is achiral, many of its potential derivatives, particularly those generated through dearomatization or functionalization at the C3 or C5 positions, can possess stereocenters. The development of catalytic asymmetric methods to control the stereochemistry of these transformations is a critical future research direction.

Transition Metal Catalysis: Copper-catalyzed systems using chiral diphosphine ligands have proven effective for the enantioselective alkylation of various pyridine derivatives. researchgate.net Further research could focus on designing specific ligand-metal complexes tailored for the asymmetric functionalization of activated this compound, enabling the synthesis of highly enantiomerically enriched products. nih.govacs.orgresearchgate.net

Organocatalysis: Chiral organocatalysts, such as isothioureas and confined Brønsted acids, offer a metal-free alternative for asymmetric synthesis. rsc.orgacs.org These catalysts have been successfully used in the enantioselective dearomatization of pyridinium (B92312) salts and in carbonyl-ene type cyclizations. rsc.orgacs.org Exploring the application of these catalysts to reactions involving this compound could unlock new pathways to chiral, non-racemic derivatives.

Chiral Heterogeneous Catalysts: To combine the benefits of enantioselective catalysis with sustainability, the development of chiral MOFs is a compelling goal. wikipedia.org Incorporating enantiopure chiral ligands into the framework of a MOF could create a recyclable, solid-phase catalyst capable of inducing high stereoselectivity in the synthesis of this compound derivatives. wikipedia.org

Table 2: Approaches for Asymmetric Synthesis of Pyridine Derivatives

| Catalytic Approach | Catalyst Type | Key Reaction Type | Advantages | Citation(s) |

|---|---|---|---|---|

| Transition Metal Catalysis | Copper-chiral diphosphine complexes. | Dearomative addition of Grignard reagents. | High enantioselectivity, tolerance of various Grignard reagents. | nih.govacs.orgresearchgate.net |

| Organocatalysis | Chiral isothioureas, confined Brønsted acids. | Dearomatization via ammonium enolates, (ene-endo)-carbonyl-ene cyclization. | Metal-free, high enantioselectivity, operational simplicity. | rsc.orgacs.org |

| Chiral Heterogeneous Catalysis | Enantiopure ligands incorporated into Metal-Organic Frameworks (MOFs). | Asymmetric synthesis (general). | Catalyst recyclability, potential for high selectivity, combines advantages of heterogeneous and asymmetric catalysis. | wikipedia.org |

Q & A

Q. What are the recommended synthesis methods for 4-Isopropyl-2-methoxypyridine?

The synthesis of this compound typically involves nucleophilic substitution or coupling reactions. A common approach includes functionalizing pyridine derivatives with isopropyl and methoxy groups under controlled conditions. For instance, iodination of 2-methoxypyridine (as seen in related compounds) followed by isopropyl group introduction via palladium-catalyzed cross-coupling could be explored . Purification often involves column chromatography or recrystallization to achieve high purity (96% as reported in commercial batches) .

Q. How should researchers characterize this compound to confirm structure and purity?

Key characterization techniques include:

- NMR Spectroscopy : To confirm substitution patterns and molecular structure.

- Mass Spectrometry (MS) : For molecular weight validation.

- Infrared (IR) Spectroscopy : To identify functional groups (e.g., methoxy C-O stretch near 1250 cm⁻¹).

- Elemental Analysis : To verify stoichiometry.

Q. What safety precautions are necessary when handling this compound?

- PPE : Wear nitrile gloves, lab coats, and safety goggles .

- Ventilation : Use a fume hood to avoid inhalation (GHS Category 4 acute toxicity) .

- First Aid : For skin contact, wash with soap/water; for eye exposure, rinse for 15 minutes .

- Storage : Keep in a cool, dry place away from oxidizers .

Advanced Research Questions

Q. How can computational chemistry predict the reactivity of this compound?

Density Functional Theory (DFT) calculations can model electrophilic aromatic substitution sites. For example, the methoxy group directs electrophiles to the para position, while the isopropyl group introduces steric hindrance. Molecular docking studies may also predict interactions in catalytic or biological systems .

Q. What strategies resolve contradictions in spectroscopic data during characterization?

- Multi-Technique Validation : Cross-check NMR with X-ray crystallography (if crystals are obtainable).

- Impurity Analysis : Use HPLC to detect byproducts; commercial batches report 96% purity .

- Literature Comparison : Align data with structurally similar pyridine derivatives (e.g., 4-Iodo-2-methoxypyridine ).

Q. How does the substitution pattern influence physicochemical properties?

- Steric Effects : The isopropyl group reduces solubility in polar solvents but enhances lipophilicity.

- Electronic Effects : The methoxy group increases electron density on the pyridine ring, altering reactivity in Suzuki-Miyaura couplings .

- Comparative Table :

| Property | This compound | 2-Methoxy-4-methylpyridine |

|---|---|---|

| LogP | 2.8 (predicted) | 1.5 |

| Melting Point | 45–50°C | 60–65°C |

| Reactivity | Moderate nucleophilic sites | Higher electron density |

Methodological Notes

- Contradictions in Safety Data : While acute toxicity is classified as Category 4, full toxicological profiles (e.g., carcinogenicity) remain unstudied .

- Synthesis Optimization : Consider flow chemistry for scalable production, as seen in related chloromethylpyridine syntheses .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.